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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the synergistic activity of
Ceftolozane in combination with other antibiotics. The following methods are described: the
checkerboard microdilution assay, the time-kill assay, and the gradient diffusion strip (E-test)
method. Each section includes a detailed protocol, data presentation guidelines, and a
workflow diagram.

Introduction to Synergy Testing

In an era of increasing antimicrobial resistance, combination therapy is a crucial strategy to
enhance efficacy, broaden the spectrum of activity, and reduce the emergence of resistant
bacterial strains. Synergy occurs when the combined effect of two or more antibiotics is
significantly greater than the sum of their individual effects.[1] Conversely, antagonism is the
outcome where the combined effect is less than that of the most active drug alone.[1]
Indifference or an additive effect falls between these two extremes.[1]

This document outlines the most common in vitro methods to quantitatively assess the
interaction between Ceftolozane, a novel cephalosporin, and other antimicrobial agents.

Checkerboard Microdilution Assay
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The checkerboard assay is a widely used method to determine the Fractional Inhibitory
Concentration (FIC) index, which quantifies the nature of the interaction between two
antibiotics.[2]

Principle

In a microtiter plate, serial dilutions of two antibiotics are combined in a checkerboard pattern to
test various concentration combinations against a standardized bacterial inoculum. The FIC
index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and
in combination.

Experimental Protocol

Materials:

o Ceftolozane and other antibiotic(s) of interest (analytical grade powder)
o 96-well microtiter plates

o Cation-adjusted Mueller-Hinton Broth (CAMHB)

» Bacterial isolate(s) to be tested

« Sterile tubes for dilutions

e Multichannel pipette

e Incubator (35°C + 2°C)

Spectrophotometer or McFarland standards
Procedure:
o Preparation of Antibiotic Stock Solutions:

o Prepare stock solutions of each antibiotic in a suitable solvent according to the
manufacturer's instructions.

o Sterilize the stock solutions by filtration.
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o Determination of MIC of Individual Agents:

o Before performing the checkerboard assay, determine the MIC of Ceftolozane and the
other antibiotic individually against the test organism(s) using the broth microdilution
method as per Clinical and Laboratory Standards Institute (CLSI) guidelines. This will
determine the concentration range for the checkerboard plate.

o Preparation of Checkerboard Plate:

[e]

Dispense 50 puL of CAMHB into each well of a 96-well microtiter plate.[3]

o Along the x-axis (e.g., columns 1-10), prepare serial twofold dilutions of Ceftolozane.

o Along the y-axis (e.g., rows A-G), prepare serial twofold dilutions of the second antibiotic.

o The resulting plate will have a gradient of Ceftolozane concentrations in the columns and
a gradient of the second antibiotic concentrations in the rows.

o Include a row with serial dilutions of Ceftolozane alone (e.g., row H) and a column with
serial dilutions of the second antibiotic alone (e.g., column 11) to redetermine the MICs.[4]

o Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

e Inoculum Preparation and Inoculation:

o Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland
standard.

o Dilute the suspension in CAMHB to achieve a final inoculum concentration of
approximately 5 x 10"5 CFU/mL in each well.[3]

o Inoculate each well (except the sterility control) with 100 pL of the prepared bacterial
suspension. The final volume in each well will be 200 pL.

¢ Incubation:

o Incubate the microtiter plate at 35°C + 2°C for 16-24 hours.[2]
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e Reading the Results:

o After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the

lowest concentration of an antibiotic that completely inhibits visible growth.

o Determine the MIC of each antibiotic alone from the control row and column.

o For the combination wells, identify the wells that show no growth. The concentrations of

Ceftolozane and the second antibiotic in these wells are the MICs in combination.

Data Presentation and Interpretation

The interaction between the two antibiotics is quantified by calculating the Fractional Inhibitory

Concentration Index (FICI).

FICI Calculation:

FICI = FIC of Ceftolozane + FIC of Antibiotic B

Where:

e FIC of Ceftolozane = (MIC of Ceftolozane in combination) / (MIC of Ceftolozane alone)

e FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)

The FICI is calculated for each well that shows no growth, and the lowest FICI value is

reported.[2]

Interpretation of FICI:

FICI Value Interpretation

<0.5 Synergy

>05t0<1.0 Additive

>1.0t0<4.0 Indifference

>24.0 Antagonism
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Caption: Workflow for the checkerboard microdilution assay.

Quality Control and Troubleshooting

e Quality Control: Include a reference strain with known MICs for the tested antibiotics.
Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 are commonly
used.[6]

e Troubleshooting:
o Inconsistent results: Ensure accurate pipetting and proper mixing of reagents.

o No growth in control wells: Check the viability of the inoculum and the quality of the growth
medium.

o Contamination: Use aseptic techniques throughout the procedure.

Time-Kill Assay

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity
of antibiotics over time.

Principle

A standardized bacterial inoculum is exposed to antibiotics, alone and in combination, at
specific concentrations. The number of viable bacteria is determined at various time points over
a 24-hour period.

Experimental Protocol

Materials:

Ceftolozane and other antibiotic(s) of interest

Culture tubes or flasks

CAMHB

Bacterial isolate(s)
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Shaking incubator (35°C + 2°C)

Spectrophotometer or McFarland standards

Sterile saline or phosphate-buffered saline (PBS) for dilutions

Agar plates for colony counting

Procedure:

e Inoculum Preparation:

o Grow the bacterial isolate to the mid-logarithmic phase in CAMHB.

o Adjust the bacterial suspension to a concentration of approximately 5 x 10"5 to 1 x 10"6
CFU/mL in fresh CAMHB.

e Assay Setup:

o Prepare tubes or flasks containing CAMHB with the following:

No antibiotic (growth control)

Ceftolozane alone (at a clinically relevant concentration, e.g., 0.5x, 1x, or 2x MIC)

Second antibiotic alone (at a clinically relevant concentration)

Ceftolozane and the second antibiotic in combination

e Incubation and Sampling:
o Inoculate each tube or flask with the prepared bacterial suspension.
o Incubate at 35°C £ 2°C with shaking.

o At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each
tube.

 Viable Cell Counting:
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[e]

o

[¢]

[¢]

point.

Incubate the plates at 35°C + 2°C for 18-24 hours.

Plate a known volume of the appropriate dilutions onto agar plates.

Data Presentation and Interpretation

Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.

Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time

The results are typically presented as a time-kill curve, plotting the log10 CFU/mL against time.

Interpretation:

e Synergy: A= 2-log10 decrease in CFU/mL between the combination and its most active

single agent at 24 hours.[7]

« Indifference: A < 2-log10 increase or decrease in CFU/mL between the combination and the

most active single agent.

e Antagonism: A = 2-log10 increase in CFU/mL between the combination and the most active

single agent.

» Bactericidal activity: A = 3-log10 reduction in CFU/mL from the initial inoculum.[8]

Example Data Table:

Ceftolozane +

Growth Ceftolozane Meropenem
. Meropenem
Time (hours) Control (logl0 (logl0 (log10 (log10
o
CFU/mL) CFU/mL) CFU/mL) .
CFU/mL)
0 6.0 6.0 6.0 6.0
4 7.2 55 5.8 4.1
8 8.5 51 5.3 2.8
24 9.1 4.8 5.0 <2.0
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Note: Data are hypothetical for illustrative purposes.

Workflow Diagram
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Caption: Workflow for the time-kill assay.

Quality Control and Troubleshooting

» Quality Control: A growth control is essential to ensure the bacteria are viable and growing
under the test conditions.

e Troubleshooting:

o Drug carryover: Ensure proper dilution to prevent residual antibiotic from inhibiting growth
on the agar plates.

o Clumping of bacteria: Vortex samples thoroughly before dilution and plating.

Gradient Diffusion Strip (E-test) Method

The E-test method is a simpler alternative to the checkerboard assay for assessing synergy.

Principle
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Two antibiotic-impregnated strips are placed on an agar plate inoculated with the test
organism. The interaction is observed by the shape of the inhibition zones.

Experimental Protocol

Materials:
o Ceftolozane and other antibiotic E-test strips
e Mueller-Hinton agar (MHA) plates
o Bacterial isolate(s)
 Sterile swabs
e Incubator (35°C + 2°C)
Procedure:
e Inoculum Preparation:
o Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

o Using a sterile swab, inoculate the entire surface of an MHA plate to create a uniform lawn
of bacteria.

e Application of E-test Strips:
o Allow the inoculum to dry for 5-15 minutes.
o Place the E-test strip for Ceftolozane on the agar surface.

o Place the E-test strip for the second antibiotic at a 90-degree angle to the first strip,
ensuring the MIC scales intersect at the respective MICs of each drug alone.

e |ncubation:

o Incubate the plate at 35°C + 2°C for 16-20 hours.
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e Reading the Results:

o After incubation, read the MIC value where the ellipse of inhibition intersects the E-test
strip for each antibiotic.

o For the combination, read the MIC at the point of intersection of the inhibition zones.

Data Presentation and Interpretation

The FICI is calculated using the MIC values obtained from the E-test strips.
FICI Calculation:

FICI = (MIC of Ceftolozane in combination / MIC of Ceftolozane alone) + (MIC of Antibiotic B in
combination / MIC of Antibiotic B alone)

The interpretation of the FICI is the same as for the checkerboard assay.

Example Data Table:

Ceftoloza Fosfomyc
. Ceftoloza Fosfomyc neMICin inMICin .
Bacterial ] ] . Interactio
] ne MIC in MIC Combinat Combinat FICI
Strain . . n
(ng/mL) (ng/mL) ion ion
(ng/mL) (ng/mL)
P.
aeruginosa 4 64 1 16 0.5 Additive
3
P.
aeruginosa 16 128 2 32 0.375 Synergy
4
Note: Data are hypothetical for illustrative purposes.
Workflow Diagram
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Caption: Workflow for the E-test synergy assay.

Quality Control and Troubleshooting

e Quality Control: Perform MIC testing of reference strains with the E-test strips to ensure their
accuracy.

e Troubleshooting:
o Uneven growth: Ensure the inoculum is spread evenly over the entire agar surface.
o Fuzzy inhibition zones: Ensure the agar surface is dry before applying the strips.

Interpretation of Synergy

The following diagram illustrates the interpretation of the Fractional Inhibitory Concentration
Index (FICI) value.

<0.5 >0f5and < 1.0 > 1.0 and < 4.0
Synergy Additive Indifference Antagonism
(FICI £ 0.5) (0.5 <FICI < 1.0) (1.0 < FICI < 4.0) (FICI > 4.0)

© 2025 BenchChem. All rights reserved. 12/14 Tech Support


https://www.benchchem.com/product/b1250060?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Caption: Interpretation of the FICI value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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